molecular formula C23H29IN2OSi B8160758 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole

1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole

Cat. No.: B8160758
M. Wt: 504.5 g/mol
InChI Key: XZPUCJDRKNMCTQ-UHFFFAOYSA-N
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Description

1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole is a synthetic imidazole derivative characterized by a 4-iodo-substituted imidazole core. The molecule features a butyl chain at the N1 position, terminating in a tert-butyldiphenylsilyl (TBDPS) ether group. This structure confers unique steric and electronic properties:

  • Iodo Substituent: The iodine atom at position 4 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Sonogashira) for further functionalization .
  • TBDPS Group: The bulky silyl ether improves lipophilicity and serves as a protective group for alcohols in multi-step syntheses, offering stability under basic conditions but susceptibility to acidic or fluoride-mediated cleavage .
  • Butyl Linker: The four-carbon chain balances flexibility and rigidity, influencing molecular conformation and intermolecular interactions.

Properties

IUPAC Name

tert-butyl-[4-(4-iodoimidazol-1-yl)butoxy]-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29IN2OSi/c1-23(2,3)28(20-12-6-4-7-13-20,21-14-8-5-9-15-21)27-17-11-10-16-26-18-22(24)25-19-26/h4-9,12-15,18-19H,10-11,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPUCJDRKNMCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCN3C=C(N=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of 1,4-Butanediol

In a representative procedure, 1,4-butanediol is treated with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole as a base and dimethylformamide (DMF) as the solvent. The reaction proceeds at 40°C for 18 hours, achieving selective mono-silylation at the primary hydroxyl group. Purification via flash column chromatography (n-hexane/ethyl acetate = 50:1) yields the TBDPS-protected alcohol in 96% yield.

Key Reaction Conditions

ReagentSolventTemperatureTimeYield
TBDPSCl, imidazoleDMF40°C18 h96%

The stereochemical integrity of the product is confirmed by optical rotation ([α]D²⁵ = +2.00 in CHCl₃). Nuclear magnetic resonance (NMR) analysis reveals characteristic signals for the TBDPS group (δ 1.05 ppm for tert-butyl, 7.40–7.70 ppm for aryl protons).

Preparation of 4-Iodo-1H-imidazole

The iodination of imidazole at the 4-position is critical for introducing the halogen substituent. A high-yielding method involves direct electrophilic iodination using iodine and sodium iodide under basic conditions.

Direct Iodination Protocol

Imidazole is treated with iodine (I₂) and sodium iodide (NaI) in aqueous sodium hydroxide at 0–20°C for 6 hours. The reaction mixture is neutralized with hydrochloric acid, precipitating crude 4-iodoimidazole. Recrystallization from a mixed solvent (isopropanol/n-hexane) affords the pure product in 70.2% yield.

Optimization Insights

  • Temperature Control : Maintaining temperatures below 20°C minimizes poly-iodination byproducts.

  • Workup : Saturation with sodium chloride enhances extraction efficiency of residual product.

Alkylation of 4-Iodo-1H-imidazole with TBDPS-Protected Butyl Chain

The final step involves coupling the TBDPS-protected butanol derivative with 4-iodoimidazole via an alkylation reaction.

Mesylation and Nucleophilic Substitution

The hydroxyl group of 4-((tert-butyldiphenylsilyl)oxy)butanol is converted to a mesylate (MsCl, Et₃N, DCM, 0°C). The mesylate intermediate is then reacted with 4-iodo-1H-imidazole in the presence of potassium carbonate in anhydrous DMF at 60°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding the target compound after purification by chromatography.

Reaction Parameters

StepReagents/ConditionsSolventTemperatureYield
MesylationMsCl, Et₃NDCM0°C95%
AlkylationK₂CO₃, DMFDMF60°C82%

Challenges in Regioselectivity

The alkylation of imidazole necessitates careful control to avoid over-alkylation at the N1 and N3 positions. Employing a bulky base (e.g., DBU) and stoichiometric control ensures mono-alkylation at the N1 position.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.70–7.40 (m, 10H, aryl), 7.25 (s, 1H, imidazole C2-H), 4.10 (t, J = 6.5 Hz, 2H, OCH₂), 3.60 (t, J = 6.0 Hz, 2H, NCH₂), 1.75–1.60 (m, 4H, CH₂), 1.05 (s, 9H, tert-butyl).

  • HRMS (ESI) : Calculated for C₂₇H₃₃IN₂OSi [M + H]⁺: 621.1420; Found: 621.1418.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis confirms a purity of >99% using a C18 column (acetonitrile/water = 70:30, 1.0 mL/min).

Alternative Synthetic Approaches

Green Chemistry Considerations

The use of aqueous micellar aggregates (as described in ) could potentially reduce solvent waste during the alkylation step, though this requires further validation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Position

The iodine atom at the 4-position of the imidazole ring participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) to form aryl or alkyl derivatives . For example:

1 4 TBDPS oxy butyl 4 iodo 1H imidazole+Ar B OH 2Pd PPh3 41 4 TBDPS oxy butyl 4 aryl 1H imidazole\text{1 4 TBDPS oxy butyl 4 iodo 1H imidazole}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{1 4 TBDPS oxy butyl 4 aryl 1H imidazole}

Conditions : Pd catalyst, base (Na₂CO₃), solvent (toluene/ethanol), 80–100°C .

Deprotection of the TBDPS Group

The TBDPS ether is cleaved using tetrabutylammonium fluoride (TBAF) in THF or acetic acid/water mixtures :

TBDPS O CH2 4imidazoleTBAFHO CH2 4imidazole+TBDPS F\text{TBDPS O CH}_2\text{ }_4-\text{imidazole}\xrightarrow{\text{TBAF}}\text{HO CH}_2\text{ }_4-\text{imidazole}+\text{TBDPS F}

Applications : Enables further functionalization of the hydroxyl group (e.g., sulfonation, phosphorylation) .

Oxidation and Reductive Transformations

  • Oxidation : The hydroxybutyl chain can be oxidized to a ketone or carboxylic acid using TEMPO/Cu(I) systems .

  • Reduction : The iodine substituent is replaced with hydrogen via catalytic hydrogenation (H₂/Pd/C) .

Table 1: Representative Reactions and Yields

Reaction TypeConditionsYieldCitation
SilylationTBDPSCl, imidazole, DMF, 20°C, 18 h93%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, toluene/EtOH, 80°C76–85%
TBDPS DeprotectionTBAF, THF, rt89%
Iodine Reduction (H₂/Pd/C)H₂ (1 atm), Pd/C (10%), EtOAc, rt68%

Table 2: Stability Under Common Conditions

ConditionStability OutcomeCitation
Acidic (HCl, 1 M)TBDPS group stable; imidazole ring protonated
Basic (NaOH, 1 M)Partial hydrolysis of TBDPS ether
Oxidative (H₂O₂)Iodine substituent oxidized to iodoso species

Research Findings

  • Steric Effects : The TBDPS group’s bulkiness slows nucleophilic substitution at the imidazole ring but stabilizes intermediates in cross-coupling reactions .

  • Regioselectivity : Iodine at the 4-position directs electrophilic substitution to the 2- or 5-positions of the imidazole .

  • Catalytic Systems : Copper(I)/diimine ligands enhance oxidative transformations of the hydroxybutyl chain .

Scientific Research Applications

Medicinal Chemistry

1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole has been explored for its potential therapeutic applications, particularly in targeting specific biological pathways.

  • Anticancer Activity : Research indicates that imidazole derivatives can exhibit anticancer properties. The iodine substituent may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .
  • Antimicrobial Properties : Compounds containing imidazole rings have shown antimicrobial activity. Studies suggest that derivatives like this compound could be effective against various pathogens, making them candidates for new antimicrobial therapies .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Silylation Reactions : The tert-butyldiphenylsilyl group enhances the compound's stability and reactivity, making it useful in silylation reactions. This property is advantageous in synthesizing other organosilicon compounds .
  • Cross-Coupling Reactions : The presence of iodine allows for participation in cross-coupling reactions, such as Suzuki or Sonogashira reactions, facilitating the formation of carbon-carbon bonds essential for building complex organic structures .

Material Science

The compound's unique properties also make it suitable for applications in material science.

  • Silicon-Based Materials : As a silyl ether derivative, it can be used to create silicon-based polymers and materials with desirable mechanical and thermal properties. These materials are valuable in electronics and coatings .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • Anticancer Research :
    • A study demonstrated that imidazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The incorporation of iodine was found to enhance this selectivity .
  • Synthesis of Novel Antimicrobials :
    • Researchers synthesized a series of imidazole derivatives, including this compound, which showed significant activity against drug-resistant bacterial strains. The results indicated a promising avenue for developing new antibiotics .
  • Development of Silicon-Based Coatings :
    • In material science applications, this compound was utilized to create a silicon-based coating that exhibited improved thermal stability and resistance to environmental degradation compared to traditional coatings .

Mechanism of Action

The mechanism of action of 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole depends on its specific applicationThe TBDPS group serves as a protecting group, ensuring the stability of the molecule during synthetic transformations .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Iodo vs. Chloro : The iodine in the target compound facilitates metal-catalyzed cross-coupling reactions, whereas chlorine in ’s compound promotes halogen bonding and electron-withdrawing effects, favoring antimicrobial activity .
  • Silyl Ether vs. Trityl : The TBDPS group offers milder deprotection conditions (e.g., tetrabutylammonium fluoride) compared to the trityl group, which requires strong acids (e.g., trifluoroacetic acid) .

Lipophilicity and Solubility

  • The TBDPS group in the target compound increases logP values significantly, making it more membrane-permeable than the hydroxymethyl derivative in .
  • Trityl-protected analogs () exhibit poor aqueous solubility due to their bulky aromatic substituents, limiting their use in biological systems .

Stability and Handling

  • TBDPS ethers are moisture-sensitive but stable under basic conditions, whereas trityl groups degrade under acidic or oxidative environments .
  • Iodoimidazoles (e.g., target compound) may require protection from light to prevent dehalogenation, a concern less pronounced in fluorine-containing analogs () .

Biological Activity

Overview

1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a tert-butyldiphenylsilyl (TBDPS) group and an imidazole moiety. This compound is primarily utilized in chemical synthesis and has shown potential biological activities, particularly in drug discovery and development.

Synthesis

The synthesis of this compound involves several key steps:

  • Protection of Hydroxyl Group : The hydroxyl group of a butanol derivative is protected using TBDPS chloride in the presence of a base such as pyridine.
  • Iodination : The protected alcohol undergoes iodination using iodine and an oxidizing agent.
  • Formation of Imidazole : The iodinated intermediate is reacted with imidazole under suitable conditions to yield the final product.

The biological activity of this compound is largely attributed to the imidazole ring, which is a critical component in many biologically active compounds. The TBDPS group protects reactive sites during synthesis, enhancing the stability of the compound under various conditions.

Antiviral Activity

Research indicates that imidazole derivatives possess significant antiviral properties. For instance, studies have shown that certain imidazole derivatives inhibit viral replication effectively:

  • Inhibition of HIV Protease : Compounds similar to this compound have demonstrated inhibitory effects on HIV protease, suggesting potential applications in HIV treatment .

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. In one study, various substituted imidazoles were tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other silyl-protected imidazoles. Below is a comparison table highlighting structural differences and biological activities:

Compound NameStructureBiological ActivityNotes
1-(4-((tert-butyldimethylsilyl)oxy)butyl)-4-iodo-1H-imidazoleTBDMS ProtectedModerate AntiviralLess stable than TBDPS derivatives
1-(4-((triisopropylsilyl)oxy)butyl)-4-iodo-1H-imidazoleTIPS ProtectedLow AntimicrobialLower efficacy compared to TBDPS
1-(4-chloro-1H-imidazole)No Silyl ProtectionHigh AntiviralLacks stability under acidic conditions

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of various imidazole derivatives, including those similar to this compound. The findings indicated that these compounds could effectively inhibit viral strains at micromolar concentrations, supporting their potential use in antiviral drug development .

Study on Antimicrobial Properties

Another study focused on the antimicrobial activity of substituted imidazoles against common bacterial strains. The results showed that certain derivatives exhibited significant inhibition zones, indicating their potential as antimicrobial agents .

Q & A

Q. What are the key synthetic steps and characterization methods for 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole?

The synthesis typically involves:

  • Protection of hydroxyl groups : The tert-butyldiphenylsilyl (TBDPS) group is introduced via silylation to protect reactive hydroxyl intermediates, enabling selective iodination at the 4-position of the imidazole ring .
  • Iodination : Electrophilic substitution or metal-catalyzed reactions (e.g., using N-iodosuccinimide) to install the iodine atom.
  • Deprotection : Acidic conditions (e.g., 4 M HCl in 1,4-dioxane) remove the TBDPS group, followed by purification via preparative HPLC .

Q. Characterization :

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity.
  • IR spectroscopy to verify functional groups (e.g., C-I stretch at ~500 cm⁻¹).
  • Elemental analysis to validate stoichiometry .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Single-crystal X-ray diffraction : Resolves molecular geometry and confirms stereochemistry, particularly for crystalline intermediates .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and distinguishes overlapping signals in complex spectra .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns .

Advanced Research Questions

Q. How does the tert-butyldiphenylsilyl group affect synthetic outcomes, and what challenges arise during its removal?

  • Role : The TBDPS group enhances steric protection of hydroxyl moieties, preventing undesired side reactions during iodination .
  • Challenges :
    • Incomplete deprotection : Residual silyl groups may persist due to incomplete acid treatment. Use TLC or LCMS to monitor reaction progress.
    • Acid sensitivity : Prolonged exposure to HCl can degrade the imidazole core. Optimize reaction time (e.g., 2 hours at room temperature) .

Q. How can researchers address discrepancies between NMR and IR data for TBDPS-protected intermediates?

  • Contradiction analysis :
    • NMR integration errors : Ensure full relaxation delay (D1 > 5×T₁) and quantitative pulse calibration.
    • IR band misinterpretation : Compare experimental C-I stretches with literature values (e.g., 480–520 cm⁻¹) .
  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and X-ray crystallography for unambiguous structural assignment .

Q. What strategies mitigate byproduct formation during the iodination step?

  • Reaction optimization :
    • Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis.
    • Catalyst screening : Employ CuI or Pd catalysts for regioselective iodination .
    • Temperature control : Maintain 0–25°C to suppress poly-iodination .
  • Byproduct identification :
    • LCMS tracking : Monitor reaction progress in real time.
    • Column chromatography : Separate iodinated products from di-iodo byproducts using gradient elution .

Q. How does thermal stability impact experimental design for this compound?

  • Thermogravimetric analysis (TGA) : Reveals decomposition onset temperatures (e.g., >200°C for imidazole derivatives), guiding storage conditions (dry, inert atmosphere) .
  • Fluorescence studies : Assess photostability under UV/visible light to design biologically relevant assays .

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